molecular formula C11H15BrN2 B577734 4-Bromo-N-cyclohexylpyridin-2-amine CAS No. 1262293-75-3

4-Bromo-N-cyclohexylpyridin-2-amine

Cat. No. B577734
CAS RN: 1262293-75-3
M. Wt: 255.159
InChI Key: HHMGKFCQUAJFSL-UHFFFAOYSA-N
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Description

“4-Bromo-N-cyclohexylpyridin-2-amine” is a chemical compound with the CAS Number: 1262293-75-3. It has a molecular weight of 255.16 . The IUPAC name for this compound is 4-bromo-N-cyclohexyl-2-pyridinamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15BrN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 255.16 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

  • Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives was achieved in good to high yields from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014).

  • The reaction between primary amines and 2-bromo-2-(cycloalkylidene)acetates in alcohol under high pressure provides the expected spiroaziridines in good yields and diastereomeric excesses. This reaction competes with the migration of the double bond, which provides an intermediate allylic α-bromo ester, immediately converted into an α-amino ester (Rulev & Maddaluno, 2001).

  • Bromopyridine 4 was converted into aminopyridine 5 under Cu2O catalysis with an ethylene glycol solution of ammonia in excellent yield (90%). The amination reaction featured low catalyst loading, mild reaction temperature, and low reaction pressure (Lang et al., 2001).

  • Reactions between 2,6-dibromopyridine and primary or secondary, cyclic or acyclic, and aliphatic or aromatic amines yielded the respective 6-bromopyridine-2-amines in very high yields, which were used as substrates for subsequent C-C cross-coupling reactions. This process demonstrates the importance of 2-aminopyridines in the synthesis of bioactive natural products, medicinally important compounds, and organic materials (Bolliger et al., 2011).

  • On amination of 2-bromo-4-phenylpyrimidine with potassium amide, 2-amino-4-phenylpyrimidine, β-amino-β-phenylacrylonitrile, and 4-amino-l-cyano-2-phenyl-l-aza-1,3-butadiene were formed. This is explained by a mechanism involving an initial addition of the nucleophile to position 6, a subsequent ring-opening by fission of the N(1)-C(6) bond, and ring-closure (SN(ANRORC)-mechanism) (Kroon & Plas, 2010).

properties

IUPAC Name

4-bromo-N-cyclohexylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMGKFCQUAJFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682491
Record name 4-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262293-75-3
Record name 4-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-chloropyridine (0.5 g, 2.6 mmol) and cyclohexylamine (0.26 g, 2.6 mmol) was heated in a CEM Microwave at 150 degrees for 15 minutes at 300 W. The resulting crude material was purified by flash chromatography (0% to 30% ethyl acetate/hexane) to give 85 mg of the title compound. MS m/z 256.8 (ESI: M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One

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